2-Ethyl-1-methylbenzimidazole is a heterocyclic organic compound belonging to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
2-Ethyl-1-methylbenzimidazole is derived from 2-methylbenzimidazole, which serves as a precursor in numerous synthetic pathways. Benzimidazoles are classified as aromatic heterocycles and are known for their diverse pharmacological properties. They are often utilized in the development of pharmaceuticals, agricultural chemicals, and dyes.
The synthesis of 2-ethyl-1-methylbenzimidazole can be achieved through several methods:
The molecular formula of 2-ethyl-1-methylbenzimidazole is . The compound features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure. For example, characteristic peaks in NMR spectra help identify protons on the benzene and imidazole rings, while IR spectra reveal functional groups through distinct absorption bands .
2-Ethyl-1-methylbenzimidazole participates in various chemical reactions:
The mechanism of action for 2-ethyl-1-methylbenzimidazole primarily involves its interaction with biological targets such as enzymes or receptors. The nitrogen atoms in the imidazole ring can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding.
Research indicates that benzimidazole derivatives often exhibit antimicrobial and anti-inflammatory activities by inhibiting specific enzyme pathways or modulating immune responses . Detailed studies on the specific interactions at a molecular level are ongoing.
These properties make it suitable for various applications in both laboratory settings and industrial processes .
2-Ethyl-1-methylbenzimidazole has several notable applications:
The benzimidazole core comprises a benzene ring fused to a five-membered imidazole, creating a bicyclic 10π-electron aromatic system with delocalized electron density. Substitution at the imidazole nitrogen (N-1) and the adjacent carbon (C-2) generates regioisomers with distinct physicochemical profiles. 2-Ethyl-1-methylbenzimidazole (CAS 14754-42-8) and its isomer 1-ethyl-2-methylbenzimidazole (CAS 5805-76-5) share the molecular formula C₁₀H₁₂N₂ (molecular weight 160.22 g/mol) but exhibit divergent properties due to electronic redistribution. The former displays the canonical SMILES CCC1=NC2=CC=CC=C2N1C, while the latter is represented as CCn1c2ccccc2nc1C [1] [4] [6].
Table 1: Comparative Properties of Benzimidazole Isomers
Property | 2-Ethyl-1-methylbenzimidazole | 1-Ethyl-2-methylbenzimidazole |
---|---|---|
CAS Registry Number | 14754-42-8 | 5805-76-5 |
Standard InChIKey | KMZUNPOOESGZLF-UHFFFAOYSA-N | IPNPFISPYWNXBR-UHFFFAOYSA-N |
SMILES | CCC1=NC2=CC=CC=C2N1C | CCn1c2ccccc2nc1C |
Melting Point | Not extensively reported | 51°C |
Boiling Point | Not extensively reported | 276.13°C (estimated) |
Density | Not extensively reported | 1.0730 g/cm³ |
This isomerism profoundly influences electronic characteristics: the 1-methyl-2-ethyl arrangement intensifies the electron-donating effect at N-1 while positioning the ethyl group at C-2 modifies π-conjugation efficiency. Such distinctions manifest in divergent dipole moments, partition coefficients (log P), and hydrogen-bonding capacities—parameters critical to pharmacological behavior and synthetic reactivity [4] [6].
The classical Phillips condensation (1870s) established the foundational route to benzimidazoles, employing ortho-phenylenediamine and carboxylic acids under acidic dehydration conditions. Early synthesis of alkyl-substituted derivatives like 2-ethyl-1-methylbenzimidazole exploited this strategy using propionic acid derivatives with N-methyl-o-phenylenediamine. However, harsh conditions (concentrated hydrochloric acid, prolonged heating) frequently compromised yields through oxidative degradation or polyalkylation [3] [6] [7].
Mid-20th century innovations focused on regioselective alkylation. Zubarovskii and coworkers demonstrated directed quaternization at N-1 using methyl iodide on preformed 2-ethylbenzimidazole, exploiting the kinetic acidity of the N-H proton. This two-step sequence—(1) cyclocondensation of o-phenylenediamine with propionic acid; (2) N-alkylation—delivered improved regiochemical fidelity but incurred stoichiometric waste from alkyl halides [8]. Alternative approaches exploited aldehydes as carbonyl equivalents: acetaldehyde condensed with N-methyl-o-phenylenediamine under oxidative conditions (e.g., nitrobenzene, peroxides), effecting cyclodehydrogenation to furnish the target heterocycle [6].
Table 2: Evolution of Synthetic Methodologies for 2-Ethyl-1-methylbenzimidazole
Era | Method | Key Reagents/Conditions | Limitations |
---|---|---|---|
Pre-1950 | Phillips condensation | Propionic acid, conc. HCl, reflux | Low yields (≤50%), tar formation |
1960s | Sequential N-alkylation | 2-Ethylbenzimidazole + CH₃I, base | Requires preformed heterocycle |
1970s-1990 | Oxidative cyclization | Acetaldehyde, N-methyl-o-PDA, oxidant | Competing dimerization of aldehyde |
Post-2000 | Microwave-assisted catalysis | Aldehydes, o-phenylenediamine, catalysts | Higher equipment costs |
The 1960s witnessed mechanistic explorations of electrophilic addition at benzimidazole C-2, exemplified by reactions with dimethyl acetylenedicarboxylate. 2-Ethyl-1-methylbenzimidazole underwent regioselective [2+2] cycloaddition to yield pyrido[1,2-a]benzimidazole frameworks—a testament to the nucleophilic activation imparted by the ethyl substituent [9]. These foundational studies illuminated pathways for rational functionalization, setting the stage for contemporary catalytic methodologies.
As a privileged scaffold, benzimidazole’s bioisosteric relationship with indoles and purines underpins its ubiquity in bioactive molecules. The 2-ethyl-1-methylbenzimidazole motif optimizes key pharmacophoric parameters: the N-methyl group enhances lipophilicity and metabolic stability by blocking N-glucuronidation, while the 2-ethyl moiety balances steric occupancy and electronic modulation at the critical C-2 pharmacophore position [4] [7].
Structure-activity relationship (SAR) studies reveal that 1,2-dialkyl substitution profoundly influences binding to biological targets. The ethyl group at C-2 provides optimal van der Waals contact depth in enzyme hydrophobic pockets—exceeding methyl’s reach but avoiding the excessive bulk of propyl groups. Concurrently, the N-methyl group minimizes cationic character at physiological pH, enhancing membrane permeability. This "push-pull" electronic profile—electron donation from N-methyl combined with moderate σ-acceptance from the 2-ethyl-imidazole—facilitates π-stacking with aromatic residues in proteins while permitting coordination to metalloenzyme active sites [4] [7].
Modern synthetic strategies exploit this scaffold’s versatility:
The electron-rich heterocyclic pharmacophore within 2-ethyl-1-methylbenzimidazole serves as a cornerstone for designing inhibitors targeting tubulin polymerization, DNA topoisomerases, and receptor tyrosine kinases. Its structural plasticity—amenable to modification at C-5/C-6 while retaining the optimized 1,2-dialkyl motif—enables combinatorial exploration of chemical space for drug discovery [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1